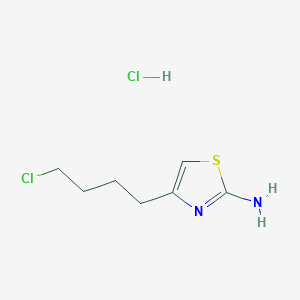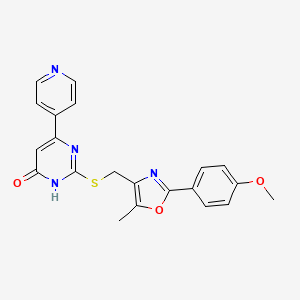
1-Hydroxycyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxycyclobutane-1-carboxamide is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is part of the cycloalkane family, characterized by a cyclobutane ring structure with a hydroxyl group and a carboxamide group attached to the same carbon atom .
Mechanism of Action
Target of Action
Carboxamide fungicides, a related class of compounds, have been found to target theSuccinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial .
Mode of Action
Carboxamide fungicides, which are structurally similar, are known to inhibit theSuccinate-Ubiquinone Oxidoreductase (SQR) , also known as Mitochondrial Respiratory Complex II or Succinate Dehydrogenase (SDH) . This inhibition prevents the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle .
Biochemical Pathways
By analogy with carboxamide fungicides, it may interfere with thetricarboxylic acid cycle by inhibiting the Succinate-Ubiquinone Oxidoreductase (SQR) . This could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability.
Result of Action
Inhibition of theSuccinate-Ubiquinone Oxidoreductase (SQR) could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxycyclobutane-1-carboxamide can be synthesized through the direct condensation of cyclobutanecarboxylic acid and hydroxylamine . This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating its reaction with hydroxylamine to form the desired amide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . Additionally, the use of metal-based catalysts, such as titanium tetrachloride (TiCl4), can enhance the efficiency of the amidation process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxycyclobutane-1-carboxamide undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Hydroxycyclobutane-1-carboxamide has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxamide: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
Cyclobutanone: Contains a carbonyl group instead of a carboxamide, leading to different reactivity and applications.
Uniqueness
1-Hydroxycyclobutane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the same carbon atom, allowing for diverse chemical reactivity and interactions . This dual functionality makes it a valuable compound for various research applications, distinguishing it from other cyclobutane derivatives .
Properties
IUPAC Name |
1-hydroxycyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHDKDHDLUODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide](/img/structure/B2825698.png)
![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)

![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)

![(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one](/img/structure/B2825710.png)
![2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2825711.png)





